molecular formula C21H18O2 B1330369 3,3,3-Triphenylpropionic acid CAS No. 900-91-4

3,3,3-Triphenylpropionic acid

Cat. No. B1330369
CAS RN: 900-91-4
M. Wt: 302.4 g/mol
InChI Key: XMSJLUKCGWQAHO-UHFFFAOYSA-N
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Description

3,3,3-Triphenylpropionic acid is an organic compound with the linear formula (C6H5)3CCH2CO2H . It has a molecular weight of 302.37 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,3,3-Triphenylpropionic acid is InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

3,3,3-Triphenylpropionic acid is a tan powder . It has a melting point of 180-182 °C (lit.) . The vapor density is 10.1 (vs air) .

Scientific Research Applications

Synthesis of Aminoalkoxysilanes

3,3,3-Triphenylpropionic acid: has been utilized in the synthesis of trityl-deprotected aminoalkoxysilanes . These compounds are valuable in the field of silicone chemistry , where they serve as precursors for the preparation of silicone-based materials with a variety of applications, including adhesives , sealants , and medical implants .

Lead Tetraacetate Reactions

It has been reported that 3,3,3-Triphenylpropionic acid reacts with lead tetraacetate in solvents like benzene , acetonitrile , or chlorobenzene . This reaction is significant in organic chemistry for introducing acetate groups and for the oxidation of organic substrates.

Mass Spectrometry

The compound’s mass spectrum has been documented and is available for reference in the NIST Chemistry WebBook . This information is crucial for analytical chemists who use mass spectrometry to identify and quantify this acid in various mixtures.

Safety And Hazards

3,3,3-Triphenylpropionic acid causes eye, skin, and respiratory tract irritation . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system, eyes, and skin .

properties

IUPAC Name

3,3,3-triphenylpropanoic acid
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InChI

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMSJLUKCGWQAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H18O2
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DSSTOX Substance ID

DTXSID90237989
Record name 3,3,3-Triphenylpropionic acid
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Molecular Weight

302.4 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 3,3,3-Triphenylpropionic acid
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Product Name

3,3,3-Triphenylpropionic acid

CAS RN

900-91-4
Record name 3,3,3-Triphenylpropionic acid
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Record name 3,3,3-Triphenylpropionic acid
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Record name 3,3,3-Triphenylpropionic Acid
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Synthesis routes and methods

Procedure details

Thus 1 part of triphenylcarbinol is reacted with 2 parts of malonic acid at 170° for three hours to provide 3,3,3-triphenylpropionic acid and this acid is converted into the acid chloride by reaction with thionyl chloride. Reacting the acid chloride with 2 parts of 2-azabicyclo[2.2.2]octane provides the amide, 2-(3,3,3-triphenylpropionyl)-2-azabicyclo[2.2.2]octane and reduction of this amide with 1 part of LiAlH4 in tetrahydrofuran provides 2-(3,3,3-triphenylpropyl)-2-azabicyclo[2.2.2]= octane. The addition of concentrated hydrochloric acid to an ethereal solution of above amine provides 2-(3,3,3-triphenyl propyl)-2-azabicyclo[2.2.2]octane hydrochloride, melting at 221°-223° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the crystal structure of 3,3,3-Triphenylpropionic acid?

A1: 3,3,3-Triphenylpropionic acid exhibits a unique packing arrangement in its crystal structure known as "six-fold phenyl embrace." [] This arrangement involves intermolecular interactions between the phenyl rings of adjacent molecules.

Q2: Can 3,3,3-Triphenylpropionic acid be used in material science?

A2: Yes, derivatives of 3,3,3-Triphenylpropionic acid have been investigated for their potential in organic light-emitting diodes (OLEDs). [] Researchers successfully synthesized solution-processable green phosphorescent iridium(III) complexes by modifying the structure of 3,3,3-Triphenylpropionic acid. These complexes, when incorporated into OLED devices, demonstrated promising luminescent properties, highlighting the potential of this compound class in advanced materials.

Q3: Are there any unique chemical reactions associated with 3,3,3-Triphenylpropionic acid?

A3: Interestingly, 3,3,3-Triphenylpropionic acid can be converted to 10-cyano-10-phenyl-9-anthrone in a novel one-step reaction. [, ] This transformation showcases the intriguing reactivity of the compound and its potential as a starting material for synthesizing complex polycyclic aromatic structures.

Q4: Has 3,3,3-Triphenylpropionic acid been studied for its electrochemical behavior?

A4: Yes, early research explored the electrolysis of 3,3,3-Triphenylpropionic acid. [] This study revealed an interesting rearrangement reaction during electrolysis in a methanol solution containing sodium ions. The primary product obtained was the phenyl ester of 3,3-diphenyl-3-methoxypropionic acid. This finding suggests a novel rearrangement pathway involving acyloxy radicals, where an oxygen atom attacks the aromatic ring directly attached to the C-3 atom.

Q5: Are there any studies exploring the chirality of 3,3,3-Triphenylpropionic acid derivatives?

A5: Yes, research has investigated the induction of molecular and supramolecular helicity in compounds containing the trityl (triphenylmethyl) group, specifically focusing on chiral derivatives of 3,3,3-Triphenylpropionic acid. [] This area of research holds significance in understanding chirality transfer and its implications in various fields, including asymmetric synthesis and material science.

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